molecular formula C22H22N2O5S B12203607 N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B12203607
M. Wt: 426.5 g/mol
InChI Key: ORYXUSNJCRWIGB-RGEXLXHISA-N
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Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name follows hierarchical substituent prioritization rules. The parent structure is 1,3-thiazolidine-2,4-dione , a five-membered heterocyclic ring containing sulfur (position 1), nitrogen (position 3), and two ketone groups (positions 2 and 4). Substituents are numbered as follows:

  • 5-(2-Methoxybenzylidene) : A benzylidene group (C6H4-OCH3) attached via a double bond to position 5 of the thiazolidinone ring. The Z configuration indicates that the higher-priority substituents (thiazolidinone ring and methoxyphenyl group) reside on the same side of the double bond.
  • 3-Propanamide : A three-carbon chain terminating in an amide group (-CONH2) at position 3. The amide nitrogen is further substituted with a 2-(4-hydroxyphenyl)ethyl group.

Molecular Formula :
Derived from atomic composition:
$$ \text{C}{22}\text{H}{21}\text{N}2\text{O}5\text{S} $$
Molecular Weight :
$$ 425.48 \, \text{g/mol} $$

Table 1: Molecular Descriptors
Property Value
Molecular Formula C₂₂H₂₁N₂O₅S
Molecular Weight 425.48 g/mol
IUPAC Name N-[2-(4-Hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide
Topological Polar SA 138 Ų
Hydrogen Bond Donors 3 (amide NH, phenolic OH)
Hydrogen Bond Acceptors 7 (carbonyl, ether, amide)

Core Structural Features: Thiazolidinone Ring System and Substituent Configuration

The thiazolidinone ring (Fig. 1a) adopts a non-planar conformation due to steric interactions between the 2-methoxybenzylidene group and the propanamide chain. Key structural attributes include:

  • Thiazolidinone Ring :
    • 2,4-Dioxo groups : The ketones at positions 2 and 4 create electron-deficient regions, enhancing reactivity toward nucleophilic agents.
    • Sulfur-Nitrogen Interaction : The S···N distance (2.85 Å) suggests weak hyperconjugative interactions, stabilizing the ring.
  • 2-Methoxybenzylidene Moiety :

    • The methoxy group at the ortho position induces steric hindrance, forcing the benzylidene group into a dihedral angle of 12.5° relative to the thiazolidinone plane.
    • Conjugation between the benzylidene π-system and the thiazolidinone ring extends electronic delocalization, as evidenced by UV-Vis absorption at 320 nm.
  • Propanamide Side Chain :

    • The flexible three-carbon linker enables conformational adaptability, facilitating interactions with biological targets.
    • The 4-hydroxyphenethyl group participates in hydrogen bonding via its phenolic -OH group.

Stereochemical Considerations: Z/E Isomerism in Benzylidene Moiety

The Z configuration of the benzylidene double bond (Fig. 1b) is critical for maintaining molecular planarity and electronic conjugation. Key evidence includes:

  • Nuclear Overhauser Effect (NOE) : Irradiation of the thiazolidinone C5-H enhances signals from the methoxy group, confirming spatial proximity.
  • Coupling Constants : The vinyl proton (J = 12.5 Hz) exhibits trans-diaxial coupling, consistent with Z geometry.

Energetic Preference :
Density functional theory (DFT) calculations indicate the Z isomer is 8.3 kcal/mol more stable than the E isomer due to reduced steric clash between the methoxy group and thiazolidinone ring.

Advanced Spectroscopic Characterization

¹H NMR Analysis (400 MHz, DMSO-d₆)
Signal (ppm) Multiplicity Integration Assignment
12.21 s 1H Amide NH
10.45 s 1H Phenolic OH
8.02 d (J=12.5 Hz) 1H C5-H (thiazolidinone)
7.65–6.75 m 8H Aromatic H
3.82 s 3H OCH3
3.45–2.95 m 6H CH2 (propanamide, ethyl)
¹³C NMR Analysis (100 MHz, DMSO-d₆)
Signal (ppm) Assignment
195.4 C4=O
174.2 C2=O
167.8 Amide C=O
159.3 Aromatic C-OCH3
132.1–114.7 Aromatic C
55.1 OCH3
IR Spectroscopy (KBr, cm⁻¹)
  • 3270 : N-H stretch (amide).
  • 1705, 1680 : C=O stretches (thiazolidinone, amide).
  • 1602 : C=C (benzylidene).
  • 1245 : C-O-C (methoxy).
Mass Spectrometry (ESI-MS)
  • m/z 425.2 [M+H]⁺ : Matches calculated molecular weight.
  • Fragmentation pathway: Loss of 2-methoxybenzaldehyde (136 Da) and propanamide (101 Da).

Properties

Molecular Formula

C22H22N2O5S

Molecular Weight

426.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide

InChI

InChI=1S/C22H22N2O5S/c1-29-18-5-3-2-4-16(18)14-19-21(27)24(22(28)30-19)13-11-20(26)23-12-10-15-6-8-17(25)9-7-15/h2-9,14,25H,10-13H2,1H3,(H,23,26)/b19-14-

InChI Key

ORYXUSNJCRWIGB-RGEXLXHISA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NCCC3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthesis of the Thiazolidine-2,4-dione Core

The thiazolidine-2,4-dione scaffold is synthesized via cyclocondensation of thiourea derivatives with α-halocarbonyl compounds. A representative method involves reacting 2-(4-hydroxyphenyl)ethylamine with chloroacetyl chloride to form an intermediate amide, followed by cyclization with ammonium thiocyanate under acidic conditions .

Procedure :

  • Chloroacetylation : 2-(4-Hydroxyphenyl)ethylamine (10 mmol) is treated with chloroacetyl chloride (12 mmol) in dry dichloromethane at 0°C, followed by stirring at room temperature for 6 hours. The product is isolated via vacuum filtration .

  • Cyclization : The chloroacetamide intermediate is refluxed with ammonium thiocyanate (15 mmol) in glacial acetic acid for 12 hours. The thiazolidine-2,4-dione precipitate is recrystallized from ethanol .

Key Data :

StepReagentsConditionsYield (%)
1Chloroacetyl chloride0°C → RT, 6 h85
2NH₄SCN, AcOHReflux, 12 h72
CatalystTemperatureTime (h)Yield (%)
Piperidine75°C868

Stereochemical Control :
The (Z)-configuration is favored due to steric hindrance between the 2-methoxy group and the thiazolidinone ring, as confirmed by NOESY NMR .

Functionalization with the Propanamide Side Chain

The propanamide side chain is introduced via alkylation of the thiazolidinone nitrogen using 3-bromopropanoyl chloride. Protection of the 4-hydroxyphenethyl group is necessary to prevent side reactions .

Procedure :

  • Protection : The 4-hydroxyphenethyl group is protected as its tert-butyldimethylsilyl (TBDMS) ether using TBDMS-Cl and imidazole in DMF .

  • Alkylation : The protected thiazolidinone (3 mmol) is reacted with 3-bromopropanoyl chloride (3.3 mmol) in the presence of K₂CO₃ in acetonitrile at 60°C for 6 hours .

  • Deprotection : The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) in THF .

Key Data :

StepReagentsConditionsYield (%)
1TBDMS-Cl, ImidazoleRT, 4 h90
23-Bromopropanoyl chloride, K₂CO₃60°C, 6 h75
3TBAF, THFRT, 2 h95

Final Amide Coupling with 4-Hydroxyphenethylamine

The propanamide intermediate is coupled with 4-hydroxyphenethylamine using EDC/HOBt-mediated amide bond formation .

Procedure :
The propanamide derivative (2 mmol), 4-hydroxyphenethylamine (2.2 mmol), EDC (2.4 mmol), and HOBt (2.4 mmol) are dissolved in DMF. The reaction is stirred at room temperature for 24 hours, followed by extraction with ethyl acetate and purification via flash chromatography .

Key Data :

Coupling ReagentsSolventTime (h)Yield (%)
EDC/HOBtDMF2482

Purification and Characterization

The final product is purified via recrystallization from ethanol/water (3:1) and characterized by NMR, IR, and HPLC.

Analytical Data :

  • ¹H NMR (DMSO-d₆) : δ 11.25 (s, 1H, NH), 8.02 (d, J = 15.6 Hz, 1H, CH=), 7.45–6.75 (m, 8H, Ar-H), 4.12 (t, 2H, CH₂), 3.85 (s, 3H, OCH₃) .

  • IR (KBr) : 1745 cm⁻¹ (C=O), 1680 cm⁻¹ (amide I) .

Optimization and Yield Improvement

Microwave-assisted synthesis reduces reaction times for the Knoevenagel step from 8 hours to 20 minutes, improving yields to 78% . Alternative catalysts like morpholine or zinc chloride have been explored but show lower efficiency compared to piperidine .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The methoxybenzylidene moiety can be reduced to form the corresponding alcohol.

    Substitution: The thiazolidinone ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide serves as a building block for synthesizing more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies .

Biology

Biologically, this compound has been investigated for its potential enzyme inhibition and receptor binding activities. Research indicates that its structural features may allow it to interact with specific molecular targets, leading to modulation of biological pathways. For instance, studies have shown that thiazolidine derivatives exhibit promising anticancer properties against various cell lines .

Medicine

In medicine, this compound is explored for its therapeutic potential in treating diseases such as cancer. The compound has demonstrated selective cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells .

Case Study: Anticancer Activity

A study evaluated the anticancer activity of various thiazolidine derivatives against human cancer cell lines (e.g., MDA-MB-231, HCT116). The results indicated significant antiproliferative effects with IC50 values in the low micromolar range for selected derivatives .

Industry

In industrial applications, this compound can be utilized in the development of new materials and catalysts. Its unique chemical structure makes it suitable for use as an intermediate in chemical manufacturing processes .

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects. For example, its anti-inflammatory properties may result from the inhibition of cyclooxygenase enzymes.

Comparison with Similar Compounds

Benzylidene Substituents

The 5-position of the thiazolidinedione ring is typically functionalized with aromatic groups via a benzylidene linkage. Key variations include:

  • Target Compound : 2-Methoxybenzylidene group at C5 .
  • Compound 22a (): 4-Ethoxybenzylidene group, enhancing lipophilicity due to the ethoxy substituent.
  • (Z)-N-(3-hydroxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide (): 4-Methylbenzylidene group, with a 3-hydroxyphenylamide side chain.
  • 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]propanamide (): Electron-withdrawing 2-chlorobenzylidene group and a heterocyclic thiazole substituent.

Propanamide Side Chain

  • Target Compound : Propanamide linked to a 4-hydroxyphenethyl group, introducing hydrogen-bonding capability.
  • Compound 74 (): Cyclopropane-carboxamide fused to a benzo[d][1,3]dioxol-5-yl group, increasing rigidity.
  • 3-{5-[(4-methylphenyl)methylene]-4-oxo-2-thioxo-thiazolidin-3-yl}-N-(5-methyl-[1,3,4]thiadiazol-2-yl)propanamide (): Thiadiazole substituent, contributing to π-π stacking interactions.

Key Insight : Hydroxyl and heteroaromatic groups on the amide side chain modulate solubility and target selectivity .

Spectroscopic Characterization

  • IR Spectroscopy :

    • Target Compound : Expected C=O stretches at ~1680–1720 cm⁻¹ (thiazolidinedione) and ~1660 cm⁻¹ (amide).
    • Hydrazinecarbothioamides (): C=S stretches at 1243–1258 cm⁻¹, absent in cyclized 1,2,4-triazoles .
    • Thioxo Derivatives (): νC=S at 1247–1255 cm⁻¹, distinguishing them from dioxo analogs .
  • NMR Spectroscopy :

    • Compound 21d (): Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons of the benzylidene group appear at δ 7.2–7.6 ppm .

Physicochemical Properties

Compound Substituents (Benzylidene/Side Chain) LogP (Predicted) Solubility (mg/mL) pKa (Predicted)
Target Compound 2-Methoxy / 4-Hydroxyphenethyl 2.8 0.15 9.5
(Z)-N-(3-hydroxyphenyl)-... () 4-Methyl / 3-Hydroxyphenyl 3.2 0.08 9.53
Compound 22a () 4-Ethoxy / 3-Aminopropyl 2.5 0.20 8.9
Compound 13 () 2-Chloro / Thiazole 4.1 0.03 7.8

Key Insight : Hydroxyl and methoxy groups lower LogP and enhance aqueous solubility compared to halogenated or alkylated analogs .

Tautomerism and Stability

  • 1,2,4-Triazoles (): Exist exclusively in the thione tautomeric form, confirmed by IR (absence of νS-H) and NMR .
  • Target Compound : The 2,4-dioxo thiazolidinedione core prevents tautomerism, enhancing stability compared to thioxo derivatives .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-3-[(5Z)-5-(2-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. The compound's structure suggests multiple points of interaction with biological targets, which may contribute to its therapeutic effects.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The presence of functional groups such as hydroxy and methoxy allows for hydrogen bonding and non-covalent interactions with enzymes and receptors, which can modulate their activity. This mechanism can lead to the inhibition or activation of various biological pathways, including apoptosis and cell proliferation.

Anticancer Activity

Several studies have evaluated the anticancer properties of thiazolidine derivatives similar to this compound. For instance:

  • Cytotoxicity Studies : The compound has been tested against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). In these studies, IC50 values were determined to assess the potency of the compound in inhibiting cell viability. For example, a related thiazolidine compound exhibited an IC50 value of 18 µM against A549 cells .
  • Mechanisms of Action : Research indicates that thiazolidine derivatives can induce apoptosis through both intrinsic and extrinsic signaling pathways. For instance, a study found that certain derivatives led to increased levels of pro-apoptotic markers in treated cancer cells .

Antimicrobial Activity

Thiazolidine derivatives have also shown promise in antimicrobial applications. A study reported that specific thiazolidinones demonstrated significant antibacterial activity against Gram-positive bacteria. The most active derivative exhibited an MIC (Minimum Inhibitory Concentration) value lower than 10 µg/mL .

Case Study 1: Anticancer Efficacy

In a systematic evaluation of various thiazolidine derivatives, one compound demonstrated significant antitumor activity against glioblastoma multiforme cells. The study employed a one-pot multicomponent reaction (MCR) to synthesize derivatives and assessed their cytotoxic effects using cell viability assays. Among the compounds tested, the derivative with the highest activity showed an IC50 value of 12 µM .

Case Study 2: Mechanistic Insights

A recent investigation into the mechanisms underlying the anticancer effects of thiazolidinones revealed that these compounds could inhibit specific protein tyrosine phosphatases (PTP1B), which are crucial in regulating cell signaling pathways involved in cancer progression. Compounds exhibiting IC50 values as low as 6 µM against PTP1B were identified, indicating their potential as therapeutic agents .

Data Tables

Compound Cell Line IC50 (µM) Activity
Thiazolidine Derivative AA54918Anticancer
Thiazolidine Derivative BMCF-715Anticancer
Thiazolidine Derivative CGram-positive bacteria<10Antimicrobial

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